molecular formula C12H16F2N2 B2828190 1-[(3,4-Difluorophenyl)methyl]piperidin-4-amine CAS No. 160358-08-7

1-[(3,4-Difluorophenyl)methyl]piperidin-4-amine

Cat. No.: B2828190
CAS No.: 160358-08-7
M. Wt: 226.271
InChI Key: WNQXIWMYWRHSNU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3,4-Difluorophenyl)methyl]piperidin-4-amine typically involves the reaction of 3,4-difluorobenzyl chloride with piperidin-4-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity .

Chemical Reactions Analysis

Types of Reactions

1-[(3,4-Difluorophenyl)methyl]piperidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[(3,4-Difluorophenyl)methyl]piperidin-4-amine is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of 1-[(3,4-Difluorophenyl)methyl]piperidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-[(3,4-Difluorophenyl)methyl]piperidin-3-amine
  • 1-[(3,4-Difluorophenyl)methyl]piperidin-2-amine

Uniqueness

1-[(3,4-Difluorophenyl)methyl]piperidin-4-amine is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This makes it particularly valuable in research applications where precise molecular interactions are required .

Biological Activity

1-[(3,4-Difluorophenyl)methyl]piperidin-4-amine is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a difluorophenyl moiety, which is known to enhance lipophilicity and modulate interactions with biological targets, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C12H14F2N\text{C}_{12}\text{H}_{14}\text{F}_2\text{N}

Key Structural Features:

  • Piperidine Ring: A six-membered ring containing nitrogen, common in many bioactive compounds.
  • Difluorophenyl Group: Substituted at the 1-position of the piperidine, influencing pharmacological properties.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity across several domains:

  • Neurotransmitter Modulation:
    • The compound may influence serotonin and dopamine pathways, which are critical in mood regulation and psychiatric disorders. Initial studies suggest potential antidepressant effects due to interactions with monoamine systems .
  • Antimicrobial Activity:
    • Some derivatives of piperidine compounds have shown promising results against various bacterial and fungal strains. Studies on similar compounds indicate that modifications to the piperidine structure can enhance antimicrobial potency .
  • Anti-inflammatory Effects:
    • The compound's potential to inhibit cyclooxygenase (COX) enzymes has been explored, suggesting anti-inflammatory properties similar to those observed in other piperidine derivatives .

The mechanism of action for this compound involves interactions with specific molecular targets:

  • Molecular Targets: The compound may bind to neurotransmitter receptors, particularly those involved in serotonin and dopamine signaling pathways. Additionally, it may interact with enzymes like COX, modulating inflammatory responses .
  • Biological Pathways: By influencing neurotransmission and inflammatory pathways, the compound could play a role in managing conditions like depression and chronic pain.

Case Studies

  • Antidepressant Activity:
    • A study focusing on the antidepressant potential of piperidine derivatives found that compounds with similar structures exhibited significant activity in animal models of depression. The modulation of serotonin reuptake was highlighted as a key mechanism.
  • Antimicrobial Evaluation:
    • In vitro studies assessed the antimicrobial efficacy of various piperidine derivatives, including those with difluorophenyl substitutions. Results showed that several compounds displayed notable activity against both gram-positive and gram-negative bacteria .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

CompoundStructureNotable Activity
1-(4-Fluorophenyl)piperidin-4-amineStructureAntidepressant effects
2-(4-Methoxyphenyl)piperidin-2-amineStructureAnalgesic properties
N-Methylpiperidin-3-aminesStructureNeuroprotective effects

The presence of fluorine atoms in the difluorophenyl group significantly enhances the lipophilicity and receptor affinity compared to other piperidine derivatives, suggesting a tailored approach to drug design based on these modifications .

Properties

IUPAC Name

1-[(3,4-difluorophenyl)methyl]piperidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F2N2/c13-11-2-1-9(7-12(11)14)8-16-5-3-10(15)4-6-16/h1-2,7,10H,3-6,8,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNQXIWMYWRHSNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)CC2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of piperidin-4-ylcarbamic acid tert-butyl ester (5 g, 25.0 mmol), 3,4-difluorobenzyl bromide (4.7 g, 22.7 mmol) and diisoproylethylamine (5.9 ml, 34.0 mmol) in dichloromethane (50 ml) was stirred at room temperature for 2 h. After this period, trifluoroacetic acid (31 ml) was added and the reaction was stirred for a further 2 h. The solvent was evaporated in vacuo and a saturated solution of sodium carbonate was added. The mixture was extracted with dichloromethane and the separated organic layers were dried (Na2SO4), filtered, and the solvent evaporated in vacuo to yield D7 (5.2 g, 93%) as a solid. C12H16F2N2 requires 226. Found 227 (MH+).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.7 g
Type
reactant
Reaction Step One
Quantity
5.9 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
31 mL
Type
reactant
Reaction Step Two
Name
Yield
93%

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